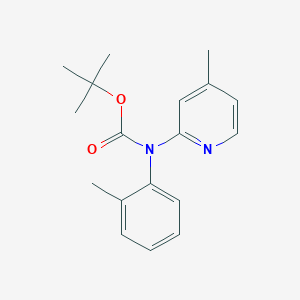

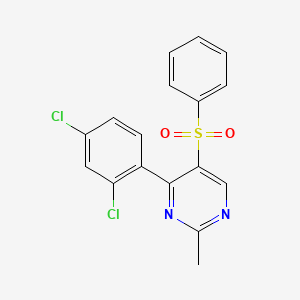

![molecular formula C26H27N3O3S B2634704 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methylsulfanylphenyl)urea CAS No. 1023495-14-8](/img/structure/B2634704.png)

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methylsulfanylphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a highly selective sigma-2 receptor ligand . The sigma-2 receptor has been cloned and identified as Tmem97, a transmembrane protein involved in intracellular Ca 2+ regulation and cholesterol homeostasis . This receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in a mice model of chronic pain .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Methodologies

Researchers have developed new methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, which is a key structure in isoquinoline alkaloids. These methods involve regiospecific conversions, Curtius rearrangement, and cyclization processes to obtain derivatives of 3,4-dihydroisoquinolin-1(2H)-one, demonstrating the compound's utility in synthetic organic chemistry (Berk Mujde, Sevil Özcan, & M. Balcı, 2011). Additionally, the synthesis of tetrahydroisoquinolines and their derivatives through Pummerer-type cyclization highlights the compound's relevance in generating structurally diverse isoquinoline frameworks (T. Saitoh, T. Ichikawa, Y. Horiguchi, J. Toda, & T. Sano, 2001).

Pharmacological Activities

The compound's structural components have been utilized in the development of pharmacologically active molecules. For instance, derivatives containing the isoquinoline and quinazoline moieties have been studied as potent inhibitors for various receptors and enzymes, indicating potential therapeutic applications. This includes studies on compounds as BRAFV600E inhibitors, which are relevant in cancer therapy due to their pharmacokinetic properties and efficacy in tumor models (M. Holladay et al., 2011). Another study highlights the compound's role in the blockade of orexin receptors, which could be utilized in sleep disorder treatments (C. Dugovic et al., 2009).

Chemical Reactions and Interactions

The compound and its derivatives have been explored in reactions with o-quinone methides, demonstrating its utility in synthesizing novel heterocyclic structures, which are significant in the development of new therapeutic agents (V. Osyanin, E. Ivleva, D. Osipov, & Y. Klimochkin, 2011). These chemical reactions and interactions further underscore the compound's versatility in synthetic and medicinal chemistry research.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with sigma-2 receptors . Sigma-2 receptors are transmembrane proteins involved in intracellular calcium regulation and cholesterol homeostasis .

Mode of Action

It can be inferred that the compound might interact with its targets, possibly sigma-2 receptors, leading to changes in intracellular calcium regulation and cholesterol homeostasis .

Biochemical Pathways

Given the potential interaction with sigma-2 receptors, it can be inferred that the compound might influence pathways related to calcium regulation and cholesterol homeostasis .

Result of Action

Based on its potential interaction with sigma-2 receptors, it can be inferred that the compound might influence intracellular calcium levels and cholesterol homeostasis .

Zukünftige Richtungen

The results collected in the study suggest that selective sigma-2 receptor ligands can be useful tools in the development of novel pain therapeutics . This compound, in particular, showed promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . These data suggest that the compound is a suitable lead candidate for further evaluation .

Biochemische Analyse

Biochemical Properties

This compound has preferential affinity for the sigma-2 receptor compared with the sigma-1 receptor and at least four other neurotransmitter receptors sites, including the norepinephrine transporter .

Cellular Effects

The sigma-2 receptor, with which 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methylsulfanylphenyl)urea interacts, has been identified as Tmem97, a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .

Molecular Mechanism

It is known to interact with the sigma-2 receptor, potentially influencing intracellular calcium regulation and cholesterol homeostasis .

Temporal Effects in Laboratory Settings

Following oral administration, this compound showed rapid absorption and peak plasma concentration occurred within 10 min of dosing .

Eigenschaften

IUPAC Name |

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methylsulfanylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O3S/c1-31-23-15-18-12-13-27-22(20(18)16-24(23)32-2)14-17-8-10-19(11-9-17)28-26(30)29-21-6-4-5-7-25(21)33-3/h4-11,15-16H,12-14H2,1-3H3,(H2,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXLPWZWCWMKBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4SC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid](/img/structure/B2634621.png)

![N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide](/img/structure/B2634625.png)

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2634626.png)

![7-benzyl-8-[(3-ethoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2634627.png)

![6-(3-methoxyphenyl)-N-(5-nitrothiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2634630.png)

![7-(2-methoxyethyl)-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2634639.png)